3-Phenoxybenzene-1-carboximidamide hydrochloride
Overview
Description
3-Phenoxybenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C13H13ClN2O . It has a molecular weight of 248.71 . This compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12N2O.ClH/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11;/h1-9H,(H3,14,15);1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder . Unfortunately, specific physical and chemical properties like boiling point and storage conditions are not available in the search results .Scientific Research Applications
Environmental Impact and Degradation
Biodegradation of Phenolic Compounds : Studies have explored the biological degradation of phenolic compounds by microorganisms, highlighting the importance of understanding the environmental fate of these compounds. The degradation processes can help in combating pollution caused by phenolic substances in the environment (Saraireh et al., 2020).
Environmental Photochemistry of Phenolic Derivatives : Research on the direct aqueous phase environmental photochemistry of phenol and its halogenated derivatives reveals the significance of understanding their behavior in aquatic systems. This knowledge is crucial for assessing the ecological risks associated with the environmental presence of phenolic compounds (Rayne et al., 2009).
Health and Bioactivity
Antioxidant Properties of Phenolic Compounds : Polyphenolic antioxidants, including derivatives of phenolic acids, have been studied for their protective roles against oxidative stress. These compounds are found in various plant sources and have been associated with multiple health benefits, such as anti-inflammatory and neuroprotective effects (Leopoldini et al., 2011).
Bioactivity of Phenolic Acid Grafted Chitosan : The bioactivity of chitosan enhanced through grafting with phenolic acids has been a subject of interest. Such modifications have shown to improve the antimicrobial, antioxidant, and anti-inflammatory properties of chitosan, suggesting potential applications in food preservation, pharmaceuticals, and environmental remediation (Liu et al., 2017).
Applications in Water Treatment
- Adsorbents from Sewage Sludge : Research has been conducted on converting sewage sludge into adsorbents that can be used for water treatment. These sewage sludge-based adsorbents (SBAs) show promise in removing phenolic compounds from water, demonstrating an innovative approach to waste valorization and environmental protection (Smith et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
3-phenoxybenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O.ClH/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11;/h1-9H,(H3,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJGXXWBFYIYLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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